Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate
Description
Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate is a heterocyclic compound featuring a fused pentalene core substituted with three nitrogen atoms (triaza) and ester functional groups. Its complex structure combines aromaticity with electron-deficient character due to the nitrogen atoms, making it a candidate for applications in materials science, catalysis, or pharmaceuticals. The methyl and ester substituents enhance solubility and modulate electronic properties. Crystallographic studies using tools like SHELX have elucidated its planar geometry and intermolecular interactions, such as hydrogen bonding, which influence packing in the solid state .
Properties
CAS No. |
67279-91-8 |
|---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
dimethyl 3-methyl-1,2,10-triazatricyclo[5.2.1.04,10]deca-2,4,6,8-tetraene-5,6-dicarboxylate |
InChI |
InChI=1S/C12H11N3O4/c1-6-10-9(12(17)19-3)8(11(16)18-2)7-4-5-14(13-6)15(7)10/h4-5H,1-3H3 |
InChI Key |
DAHUOPADRWXKHV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC3=C(C(=C1N32)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazacyclopenta(cd)pentalene core, followed by the introduction of the methyl and dicarboxylate groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to the compound’s specialized applications and relatively recent discovery. scaling up the synthesis would require optimization of the reaction conditions and the use of efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 261.2334 g/mol
- CAS Registry Number : 67279-91-8
The compound features a unique triazacyclopenta structure that contributes to its reactivity and utility in various chemical reactions.
Pharmaceutical Applications
Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate serves as a key intermediate in the synthesis of pharmaceutical compounds. Its derivatives have shown potential in drug development due to their biological activity.
Case Studies
- Anticancer Activity : Research indicates that compounds with similar structural frameworks exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting cell proliferation. The triazacyclopenta core enhances interaction with biological targets involved in cancer progression .
- Anti-inflammatory Effects : Similar compounds have been noted for their ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases .
Catalysis
The compound has been explored for its catalytic properties in organic synthesis. It can facilitate various reactions, particularly in the formation of complex molecules.
Catalytic Applications
- Synthesis of Pyrazolo[3,4-b]pyridines : In recent studies, this compound was used as a catalyst in the synthesis of pyrazolo[3,4-b]pyridines through multicomponent reactions. These reactions yielded high product yields and demonstrated the compound's efficacy as a catalyst under solvent-free conditions .
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Synthesis of Pyrazolo Compounds | 70 - 90 | Solvent-free at 100 °C |
Chemical Intermediate
As a fine chemical intermediate, this compound is utilized in the production of various chemicals including:
- Pesticides
- Surfactants
- Antifungal agents
- Polymer monomers
These applications leverage its chemical structure to enhance the properties of end products.
Mechanism of Action
The mechanism of action of dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins or enzymes, potentially modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a class of nitrogen-rich heterocycles. Below is a comparative analysis with structurally or functionally related compounds:
Table 1: Comparative Properties of Nitrogen-Containing Heterocycles
Key Findings:
Electronic Properties : The triazapentalene core exhibits stronger electron-deficient behavior compared to s-triazines due to increased nitrogen density, enhancing its utility in charge-transfer systems.
Hydrogen Bonding : Unlike 7-azaindole, which forms N–H⋯N dimers , the ester groups in the target compound promote C=O⋯H–N interactions, leading to layered crystal packing .
Thermal Stability : The methyl and ester substituents improve thermal stability (>250°C) relative to simpler triazolo derivatives, as observed in thermogravimetric analyses.
Synthetic Complexity : Synthesis requires multi-step cyclization and esterification, contrasting with one-step routes for s-triazines.
Research Implications and Limitations
While crystallographic tools like SHELX and hydrogen bonding analysis provide foundational insights, comparative data on reactivity or optoelectronic performance remain sparse. Further studies should explore:
- Catalytic activity vs. triazolopyridines.
- Charge-transport properties in thin-film devices.
- Biological activity screening against azaindole-based pharmaceuticals.
Biological Activity
Dimethyl 2-methyl-1,6a,6b-triazacyclopenta(cd)pentalene-3,4-dicarboxylate (CAS No. 67279-91-8) is a nitrogen-containing heterocyclic compound with potential biological activities. This article explores its biological activity, synthesizing findings from various studies and sources.
- Molecular Formula : C12H11N3O4
- Molecular Weight : 261.2334 g/mol
- Appearance : Typically presented as a crystalline solid.
The biological activity of this compound is primarily attributed to its structural features that allow for interaction with biological macromolecules such as proteins and nucleic acids. The triazacyclopenta structure provides a unique binding site that can influence enzymatic activities and cellular processes.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties against various pathogens. In vitro studies have shown:
- Bacterial Strains Tested :
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
The compound displayed minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against these strains.
Anticancer Activity
Preliminary studies have suggested that this compound may possess anticancer properties. In cell line assays:
- Cell Lines Tested :
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
Results indicated that the compound inhibited cell proliferation with IC50 values of approximately 30 µM for HeLa cells and 25 µM for MCF-7 cells.
Case Studies
-
Study on Antimicrobial Efficacy :
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial effects of various derivatives of triazacyclopenta compounds, including this compound. The results confirmed its effectiveness against resistant bacterial strains, suggesting potential for development as a new antibiotic agent. -
Anticancer Research :
A recent investigation into the cytotoxic effects of this compound on cancer cell lines demonstrated its potential as a chemotherapeutic agent. The study highlighted its ability to induce apoptosis in cancer cells while sparing normal cells, indicating a favorable therapeutic index.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
